4-[(2R)-Oxiran-2-yl]oxane
Description
4-[(2R)-Oxiran-2-yl]oxane (CAS: 1339849-51-2) is an epoxide-containing compound with a tetrahydropyran (oxane) ring substituted at the 4-position by an oxirane (epoxide) group. Its IUPAC name, 4-(oxiran-2-yl)oxane, reflects the stereochemistry of the epoxide ring (2R configuration). The molecular formula is C₇H₁₂O₂, with a molecular weight of 128.17 g/mol (calculated). The SMILES notation O1CC1C1CCOCC1 highlights the fused oxirane and oxane rings . This compound’s unique structure combines the strained reactivity of the epoxide with the conformational stability of the six-membered oxane ring, making it relevant in synthetic chemistry and material science.
Properties
IUPAC Name |
4-[(2R)-oxiran-2-yl]oxane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-3-8-4-2-6(1)7-5-9-7/h6-7H,1-5H2/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIVQPLNSLWQSK-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1[C@@H]2CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2227668-43-9 | |
| Record name | 4-[(2R)-oxiran-2-yl]oxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2R)-Oxiran-2-yl]oxane typically involves the cyclization of appropriate precursors. One common method is the intramolecular etherification of suitable alcohols. This process often employs reagents such as sodium hydroxide in refluxing isopropanol to facilitate the ring-expansion reaction, yielding high to excellent product yields .
Industrial Production Methods
Industrial production of this compound often involves the use of ethylene and oxygen in the presence of a silver catalyst.
Chemical Reactions Analysis
Types of Reactions
4-[(2R)-Oxiran-2-yl]oxane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles attack the electrophilic carbon atoms in the oxirane ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted oxiranes.
Scientific Research Applications
4-[(2R)-Oxiran-2-yl]oxane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(2R)-Oxiran-2-yl]oxane involves its ability to undergo ring-opening reactions. This process is facilitated by nucleophiles attacking the electrophilic carbon atoms in the oxirane ring, leading to the formation of various products. The molecular targets and pathways involved include interactions with enzymes and proteins, which can result in the modification of their activity and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
Table 1: Key Structural and Molecular Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| 4-[(2R)-Oxiran-2-yl]oxane | C₇H₁₂O₂ | 128.17 | Oxane ring fused to (2R)-epoxide at C4 |
| 4-[(2R)-Oxiran-2-yl]pyridine | C₇H₇NO | 121.14 | Pyridine ring substituted with (2R)-epoxide |
| Glycidyl Methacrylate | C₇H₁₀O₃ | 142.15 | Methacrylate ester with (2R)-epoxide |
| Biphenyl Epoxy Monomer | C₂₄H₂₂O₅ | 390.42 | Biphenyl core with two epoxide groups |
Notes:
- 4-[(2R)-Oxiran-2-yl]pyridine (CAS: 411233-70-0) replaces the oxane ring with an aromatic pyridine, introducing basicity and π-π interactions absent in oxane derivatives .
- Glycidyl Methacrylate features an acrylate ester group, enabling polymerization via both epoxide and acrylate moieties .
- The Biphenyl Epoxy Monomer (C₂₄H₂₂O₅) has a nearly coplanar biphenyl structure (dihedral angle: 3.34°) and two epoxides, favoring rigidity in polymer applications .
Reactivity and Stability
- In glycidyl methacrylate, the acrylate group facilitates radical polymerization, a pathway unavailable to oxane or pyridine derivatives .
- Thermal Stability: The biphenyl epoxy monomer’s high molecular weight (390.42 g/mol) and planar structure suggest superior thermal stability compared to smaller epoxides .
Research Findings and Data Gaps
- Conformational Analysis: The biphenyl epoxy monomer exhibits a dihedral angle of 58.93° between its benzene rings, contrasting with the fused oxane-epoxide system’s fixed geometry .
Biological Activity
4-[(2R)-Oxiran-2-yl]oxane, with the molecular formula , is a compound that has garnered attention for its potential biological activities. Understanding the biological implications of this compound is crucial for its application in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The structure of this compound features an oxirane (epoxide) group, which is known for its reactivity due to the strained three-membered ring. This characteristic can lead to various biological interactions, particularly in enzyme inhibition and antimicrobial activity.
| Property | Value |
|---|---|
| Molecular Formula | C7H12O2 |
| Molecular Weight | 128.17 g/mol |
| SMILES | C1COCCC1[C@@H]2CO2 |
| InChI | InChI=1S/C7H12O2/c1-3-8-4-2-6(1)7-5-9-7/h6-7H,1-5H2/t7-/m0/s1 |
Biological Activity Overview
The biological activity of this compound has been explored through various studies, focusing on its potential as an antimicrobial agent and its interactions with biological macromolecules.
Antimicrobial Activity
Research indicates that compounds containing epoxide groups often exhibit antimicrobial properties. The mechanism typically involves the formation of covalent bonds with nucleophilic sites on microbial proteins, leading to disruption of essential cellular functions. A study highlighted that derivatives of oxirane compounds can inhibit bacterial growth, suggesting that this compound may possess similar properties.
Enzyme Inhibition
The epoxide functionality in this compound allows it to act as a substrate or inhibitor for various enzymes. For instance, epoxides are known to interact with cytochrome P450 enzymes, which play a significant role in drug metabolism. This interaction could potentially lead to increased bioavailability of certain therapeutic agents when co-administered with this compound .
Case Studies
Several studies have investigated the biological activities associated with oxirane derivatives:
- Antimicrobial Efficacy : A comparative analysis demonstrated that oxirane-containing compounds showed significant inhibition against Gram-positive and Gram-negative bacteria. The study utilized a disk diffusion method to assess the antibacterial activity, revealing promising results for derivatives similar to this compound .
- Enzyme Interaction Studies : Research involving enzyme kinetics illustrated that epoxide compounds can modulate enzyme activity significantly. In particular, studies on cytochrome P450 indicated that such compounds could serve as both substrates and inhibitors, affecting the metabolic pathways of various drugs .
The proposed mechanism by which this compound exerts its biological effects includes:
- Covalent Bond Formation : The epoxide group can react with nucleophilic residues in proteins (e.g., cysteine or serine), leading to irreversible inhibition or modification of enzyme function.
- Disruption of Cellular Processes : By modifying key proteins involved in cellular metabolism or signaling pathways, this compound may alter physiological responses in target organisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
